N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
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Overview
Description
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzimidazole derivative with an appropriate acylating agent.
tert-Butyl Group Addition: The tert-butyl group can be added using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, benzimidazole derivatives are often explored for their potential as antiviral, antifungal, and anticancer agents.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Trifluoromethylbenzimidazole: A derivative with a trifluoromethyl group.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to the combination of its tert-butyl, trifluoromethyl, and acetamide groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-13(2,3)19-11(21)8-20-10-7-5-4-6-9(10)18-12(20)14(15,16)17/h4-7H,8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFPWQJSJXEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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